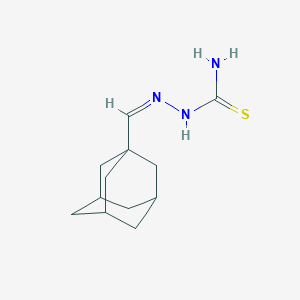
1-Adamantanecarbaldehyde thiosemicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Adamantanecarbaldehyde thiosemicarbazone (ACT) is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a thiosemicarbazone derivative of 1-adamantanecarbaldehyde, which is a cyclic hydrocarbon with a unique structure. The synthesis of ACT has been extensively studied, and its mechanism of action and biochemical and physiological effects have been investigated.
Applications De Recherche Scientifique
1-Adamantanecarbaldehyde thiosemicarbazone has been studied for its potential applications in scientific research. It has been found to exhibit antitumor, antiviral, and antimicrobial activities. The compound has been tested against a variety of cancer cell lines, including breast, lung, and prostate cancer cells. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. 1-Adamantanecarbaldehyde thiosemicarbazone has also been tested against a number of viruses, including HIV, herpes simplex virus, and influenza virus. It has been found to inhibit viral replication and reduce viral load. In addition, 1-Adamantanecarbaldehyde thiosemicarbazone has been shown to have antibacterial and antifungal activities.
Mécanisme D'action
The mechanism of action of 1-Adamantanecarbaldehyde thiosemicarbazone is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis. This inhibition may lead to cell cycle arrest and apoptosis in cancer cells. In addition, 1-Adamantanecarbaldehyde thiosemicarbazone may inhibit viral replication by interfering with the viral life cycle.
Effets Biochimiques Et Physiologiques
1-Adamantanecarbaldehyde thiosemicarbazone has been found to exhibit a number of biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in cancer cells. The compound has also been found to modulate the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair. In addition, 1-Adamantanecarbaldehyde thiosemicarbazone has been shown to inhibit the activity of several enzymes, including topoisomerase II, which is involved in DNA replication and repair.
Avantages Et Limitations Des Expériences En Laboratoire
1-Adamantanecarbaldehyde thiosemicarbazone has several advantages for use in lab experiments. It is a stable and easily synthesized compound that is soluble in water and organic solvents. It has been extensively studied for its potential applications in scientific research, and its mechanism of action and biochemical and physiological effects have been well characterized. However, there are also limitations to the use of 1-Adamantanecarbaldehyde thiosemicarbazone in lab experiments. The compound may exhibit cytotoxic effects at high concentrations, which may limit its use in some experiments. In addition, the mechanism of action of 1-Adamantanecarbaldehyde thiosemicarbazone is not fully understood, which may make it difficult to interpret some experimental results.
Orientations Futures
There are several future directions for research on 1-Adamantanecarbaldehyde thiosemicarbazone. One area of research could focus on the development of more potent and selective analogs of 1-Adamantanecarbaldehyde thiosemicarbazone. Another area of research could investigate the use of 1-Adamantanecarbaldehyde thiosemicarbazone in combination with other chemotherapeutic agents to enhance its antitumor activity. In addition, further studies could be conducted to elucidate the mechanism of action of 1-Adamantanecarbaldehyde thiosemicarbazone and to identify its molecular targets. Finally, the potential use of 1-Adamantanecarbaldehyde thiosemicarbazone as a therapeutic agent for viral infections could be explored.
Conclusion
In conclusion, 1-Adamantanecarbaldehyde thiosemicarbazone is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound exhibits antitumor, antiviral, and antimicrobial activities and has been found to induce cell cycle arrest and apoptosis in cancer cells. The synthesis of 1-Adamantanecarbaldehyde thiosemicarbazone is well characterized, and its mechanism of action and biochemical and physiological effects have been investigated. Despite some limitations, 1-Adamantanecarbaldehyde thiosemicarbazone has several advantages for use in lab experiments. Future research on 1-Adamantanecarbaldehyde thiosemicarbazone could focus on the development of more potent and selective analogs, the use of 1-Adamantanecarbaldehyde thiosemicarbazone in combination with other chemotherapeutic agents, and the elucidation of its mechanism of action and molecular targets.
Méthodes De Synthèse
The synthesis of 1-Adamantanecarbaldehyde thiosemicarbazone can be achieved by reacting 1-adamantanecarbaldehyde with thiosemicarbazide. The reaction proceeds in the presence of a catalyst, such as hydrochloric acid or acetic acid. The resulting product is a yellow crystalline solid that is soluble in water and organic solvents. The purity of the product can be improved by recrystallization from a suitable solvent.
Propriétés
Numéro CAS |
15502-76-8 |
|---|---|
Nom du produit |
1-Adamantanecarbaldehyde thiosemicarbazone |
Formule moléculaire |
C12H19N3S |
Poids moléculaire |
237.37 g/mol |
Nom IUPAC |
[(E)-1-adamantylmethylideneamino]thiourea |
InChI |
InChI=1S/C12H19N3S/c13-11(16)15-14-7-12-4-8-1-9(5-12)3-10(2-8)6-12/h7-10H,1-6H2,(H3,13,15,16)/b14-7+ |
Clé InChI |
WZZCIXIXWOZLHW-VGOFMYFVSA-N |
SMILES isomérique |
C1C2CC3CC1CC(C2)(C3)/C=N\NC(=S)N |
SMILES |
C1C2CC3CC1CC(C2)(C3)C=NNC(=S)N |
SMILES canonique |
C1C2CC3CC1CC(C2)(C3)C=NNC(=S)N |
Synonymes |
1-Adamantanecarbaldehydethiosemicarbazone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



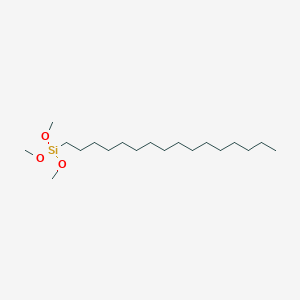
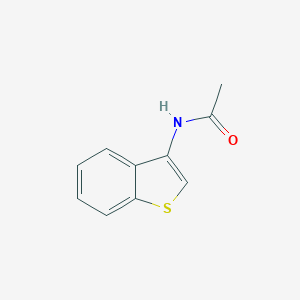
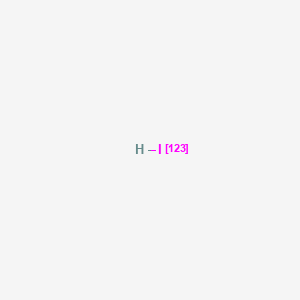

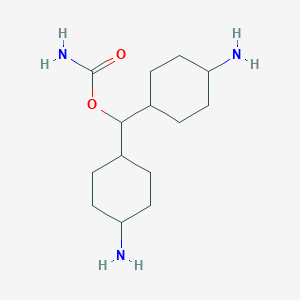
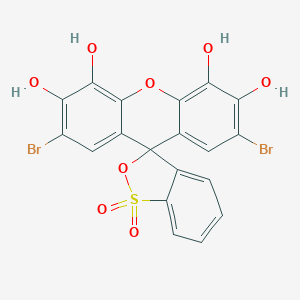

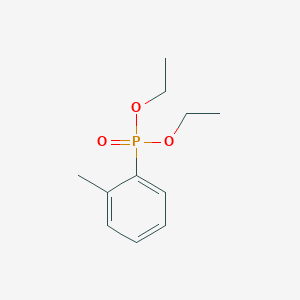





![11-Methylbenzo[a]pyrene](/img/structure/B103201.png)